

Taltobulin intermediate-10 CAS number and molecular formula

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Compound of Interest					
Compound Name:	Taltobulin intermediate-10				
Cat. No.:	B12368974	Get Quote			

Taltobulin Intermediate-10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Taltobulin intermediate-10**, a key component in the synthesis of the potent anti-cancer agent Taltobulin (also known as HTI-286). We will delve into its chemical properties, the broader mechanism of action of Taltobulin, and the experimental methodologies used to characterize its biological activity.

Core Compound Data: Taltobulin Intermediate-10

Property	Value
CAS Number	1822592-72-2
Molecular Formula	C22H40N2O5

Taltobulin: Mechanism of Action as an Antimicrotubule Agent

Taltobulin intermediate-10 is a precursor to Taltobulin, a synthetic analogue of the natural tripeptide hemiasterlin.[1] Taltobulin exhibits potent anticancer activity by disrupting microtubule dynamics, a critical process for cell division.[1][2] Its mechanism of action involves several key steps:



- Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[1][2] This disruption of microtubule formation is a key initiating event in its cytotoxic effect.
- Mitotic Arrest: The interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[1]
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway,
 leading to programmed cell death in cancer cells.[1][2]

A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common mechanism by which cancer cells evade the effects of other antimicrotubule agents like paclitaxel and vinca alkaloids.[1]

Quantitative Biological Data for Taltobulin (HTI-286)

The following tables summarize the potent in vitro and in vivo activity of Taltobulin.

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) against Human Cancer Cell Lines



Cell Line	Cancer Type	IC50 (nM)	
CCRF-CEM	Leukemia	0.2 - 7.3	
1A9	Ovarian	0.2 - 7.3	
A549	NSCLC	0.2 - 7.3	
NCI-H1299	NSCLC	0.2 - 7.3	
MX-1W	Breast	0.2 - 7.3	
MCF-7	Breast	0.2 - 7.3	
HCT-116	Colon	0.2 - 7.3	
DLD-1	Colon	0.2 - 7.3	
Colo205	Colon	0.2 - 7.3	
KM20	Colon	0.2 - 7.3	
SW620	Colon	0.2 - 7.3	
S1	Colon	0.2 - 7.3	
HCT-15	Colon	0.2 - 7.3	
Moser	Colon	0.2 - 7.3	
A375	Melanoma	0.2 - 7.3	
Lox	Melanoma	0.2 - 7.3	
SK-Mel-2	Melanoma	0.2 - 7.3	
Average	-	2.5 ± 2.1	
Median	-	1.7	

Data from 3-day continuous exposure assays.[1]

Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Human Tumor Xenograft Models in Mice



Xenograft Model	Cancer Type	Administration Route	Dose (mg/kg)	Tumor Growth Inhibition (%)
Lox	Melanoma	i.v.	1.6	96 - 98
KB-8-5	Epidermoid Carcinoma	i.v.	1.6	84
MX-1W	Breast Carcinoma	i.v.	1.6	97
DLD-1	Colon Carcinoma	i.v.	1.6	80
HCT-15	Colon Carcinoma	i.v.	1.6	66
Lox	Melanoma	p.o.	3	97.3
KB-3-1	Epidermoid Carcinoma	p.o.	3	82

[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Taltobulin are provided below.

Synthesis of Taltobulin and its Intermediates

The synthesis of Taltobulin is a multi-step process involving the coupling of several key intermediates. While a detailed, publicly available protocol for the synthesis of **Taltobulin intermediate-10** is not available, its formation is a crucial step in the overall synthetic pathway of Taltobulin. The general approach involves the sequential coupling of amino acid-like building blocks. For a comprehensive understanding of the synthesis, it is recommended to consult the primary literature on the synthesis of Taltobulin (HTI-286).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.



 Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2), test compound (Taltobulin), and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor).

Procedure:

- A solution of purified tubulin in polymerization buffer is prepared and kept on ice.
- The test compound and control compounds are added to a 96-well plate.
- The tubulin solution is added to the wells.
- The plate is incubated at 37°C to initiate polymerization.
- The change in absorbance at 340 nm is measured over time using a plate reader. An
 increase in absorbance indicates tubulin polymerization.
- Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

- Cell Culture: Cancer cells (e.g., KB-3-1 epidermoid carcinoma cells) are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of Taltobulin or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
- Cell Staining:
 - Cells are harvested, washed, and fixed in cold ethanol.
 - The fixed cells are treated with RNase to remove RNA.
 - Cells are stained with a fluorescent DNA intercalating agent, such as propidium iodide.



- Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
- Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay

This assay is used to detect programmed cell death induced by a compound.

- Cell Culture and Treatment: Similar to the cell cycle analysis, cancer cells are cultured and treated with Taltobulin.
- Staining: Cells are stained using a commercially available apoptosis detection kit (e.g., Annexin V-FITC and propidium iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide is a vital dye that is excluded by live cells but stains late apoptotic and necrotic cells.
- Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
- Analysis: The percentage of apoptotic cells is quantified and compared between treated and control groups.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

- Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
- Tumor Implantation: Human cancer cells are injected subcutaneously into the mice.
- Treatment: Once the tumors reach a palpable size, the mice are treated with Taltobulin (administered intravenously or orally) or a vehicle control.
- Tumor Measurement: Tumor size is measured regularly using calipers.
- Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.



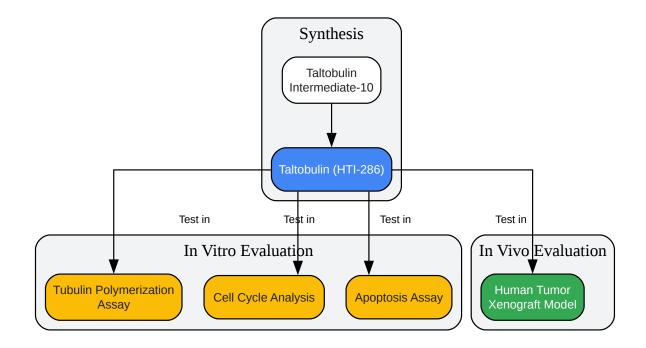
Visualizations Signaling Pathway of Taltobulin



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Caption: Taltobulin's mechanism of action leading to apoptosis.

Experimental Workflow for Taltobulin Evaluation



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Caption: Workflow for the synthesis and evaluation of Taltobulin.



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References

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